molecular formula C7H11BF3KO2 B13483918 Potassium (2-(ethoxycarbonyl)-3-methylcyclopropyl)trifluoroborate

Potassium (2-(ethoxycarbonyl)-3-methylcyclopropyl)trifluoroborate

Cat. No.: B13483918
M. Wt: 234.07 g/mol
InChI Key: CLFDHANUJKLEGD-UHFFFAOYSA-N
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Description

Potassium [2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide is a specialized organoboron compound. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium [2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide typically involves the reaction of 2-(ethoxycarbonyl)-3-methylcyclopropylboronic acid with potassium trifluoroborate. This reaction is usually carried out in the presence of a palladium catalyst under mild conditions. The process is known for its efficiency and high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Potassium [2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, boranes, and various substituted organic compounds, depending on the specific reaction conditions .

Scientific Research Applications

Potassium [2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in transmetalation reactions. In Suzuki–Miyaura coupling, for example, the potassium [2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide transfers its organic group to a palladium catalyst, facilitating the formation of carbon-carbon bonds. This mechanism involves the coordination of the boron atom with the palladium center, followed by the transfer of the organic group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium [2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide is unique due to its specific structural features, which provide enhanced stability and reactivity compared to similar compounds. Its methylcyclopropyl group offers steric hindrance, making it more selective in certain reactions .

Properties

Molecular Formula

C7H11BF3KO2

Molecular Weight

234.07 g/mol

IUPAC Name

potassium;(2-ethoxycarbonyl-3-methylcyclopropyl)-trifluoroboranuide

InChI

InChI=1S/C7H11BF3O2.K/c1-3-13-7(12)5-4(2)6(5)8(9,10)11;/h4-6H,3H2,1-2H3;/q-1;+1

InChI Key

CLFDHANUJKLEGD-UHFFFAOYSA-N

Canonical SMILES

[B-](C1C(C1C(=O)OCC)C)(F)(F)F.[K+]

Origin of Product

United States

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